2-Aminothieno[3,2-d]pyrimidin-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
1203578-74-8 |
|---|---|
Molecular Formula |
C6H5N3OS |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-amino-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H3,7,8,9,10) |
InChI Key |
JWPXRGTYKVODRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminothieno 3,2 D Pyrimidin 4 Ol and Its Derivatives
Strategies for Annulation of the Thienopyrimidine Ring System
The creation of the fused thieno[3,2-d]pyrimidine (B1254671) ring system is achieved through annulation, a process where a new ring is built onto a pre-existing one. The two primary approaches to this are building the pyrimidine (B1678525) ring on a thiophene (B33073) core or, conversely, constructing the thiophene ring on a pyrimidine base. researchgate.net
Pyrimidine Ring Formation on Thiophene Derivatives
A prevalent method for synthesizing thieno[3,2-d]pyrimidines involves the construction of the pyrimidine ring on a substituted thiophene precursor. This approach often utilizes 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxylate derivatives as starting materials. researchgate.netresearchgate.net
For instance, 2-aminothiophene-3-carbonitriles can undergo cyclization with various reagents to form the pyrimidine ring. One such method involves reacting the 2-aminothiophene-3-carbonitrile with an acyl chloride in a suitable solvent like 1,4-dioxane, often in the presence of an acid catalyst, to yield the corresponding thieno[2,3-d]pyrimidin-4-one derivative. scielo.br Another approach is the reaction with formic acid under microwave irradiation to afford thieno[3,2-d]pyrimidin-4-one derivatives. nih.gov
Similarly, 2-aminothiophene-3-carboxylate derivatives are versatile precursors. They can be condensed with various nitrogen-containing reagents to form the pyrimidine ring. For example, reaction with formamide (B127407) at elevated temperatures can lead to the formation of the thieno[3,2-d]pyrimidin-4(3H)-one. researchgate.net
Thiophene Ring Formation on Pyrimidine Derivatives
While less common, the synthesis of thieno[3,2-d]pyrimidines can also be accomplished by constructing the thiophene ring onto an existing pyrimidine moiety. researchgate.net This strategy typically involves starting with a suitably substituted pyrimidine derivative that has reactive sites allowing for the annulation of the thiophene ring.
This approach is exemplified by the synthesis of thiamin, where a thiazole (B1198619) ring is formed on a pyrimidine moiety. google.com Although this example leads to a thiazole and not a thiophene, the general principle of building a sulfur-containing ring onto a pyrimidine base is illustrated. The specific reactions for forming a thiophene ring on a pyrimidine to yield a thieno[3,2-d]pyrimidine system are less frequently documented in readily available literature compared to the pyrimidine ring formation on a thiophene.
Cyclocondensation Reactions in Thieno[3,2-d]pyrimidine Synthesis
Cyclocondensation reactions are fundamental to the synthesis of the thieno[3,2-d]pyrimidine core, involving the joining of two or more molecules to form a ring system with the elimination of a small molecule such as water or ammonia. nih.gov
Reactions Involving 2-Aminothiophene-3-carboxylate Precursors
A widely employed method for constructing the thieno[3,2-d]pyrimidine skeleton involves the use of 2-aminothiophene-3-carboxylate derivatives. researchgate.netnih.gov These precursors contain the necessary amine and carboxylate functionalities in the correct positions to facilitate the cyclization to form the pyrimidine ring.
For example, the condensation of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with triethyl orthoformate and sodium azide (B81097) in glacial acetic acid, followed by treatment with hydrazine (B178648) hydrate (B1144303), leads to the formation of a cyclized thienotriazolopyrimidine. nih.gov While this specific example leads to a triazolopyrimidine, it highlights the utility of the 2-aminothiophene-3-carboxylate scaffold in building fused heterocyclic systems.
A more direct route involves the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives. For instance, the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation gives the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov
The following table summarizes some examples of cyclocondensation reactions starting from 2-aminothiophene precursors:
| Starting Material | Reagent(s) | Product | Reference |
| 2-Aminothiophene-3-carbonitrile | Acyl chloride, 1,4-dioxane, HCl | Thieno[2,3-d]pyrimidin-4-one derivative | scielo.br |
| 3-Amino-5-arylthiophene amides | Formic acid, microwave | Thieno[3,2-d]pyrimidin-4-one | nih.gov |
| 2-Aminothiophene-3-carboxylate | Formamide | Thieno[3,4-d]pyrimidin-4(3H)-one | researchgate.net |
Dehydrogenative Cyclization Approaches
Dehydrogenative cyclization represents an atom-economical approach to forming heterocyclic rings. This method involves the formation of a C-N or C-C bond with the concomitant loss of a hydrogen molecule. While specific examples for the direct synthesis of 2-aminothieno[3,2-d]pyrimidin-4-ol via this method are not extensively detailed in the provided context, the general principle is applicable to the formation of fused heterocyclic systems.
Cyclization from Aminothienopyridincarboxamides
The synthesis of fused heterocyclic systems can also be achieved through the cyclization of aminothienopyridincarboxamides. In this approach, amino esters of thieno[2,3-b]pyridines are acylated and then reacted with various amines. The resulting amino derivatives undergo cyclization in the presence of hydrazine hydrate to produce aminomethyl derivatives of thieno[3,2-d]pyrimidines. researchgate.net This methodology demonstrates the versatility of using appropriately substituted thieno-fused precursors for the construction of the desired pyrimidine ring.
Advanced Coupling Reactions for Scaffold Functionalization
The functionalization of the thieno[3,2-d]pyrimidine scaffold is often achieved through advanced coupling reactions, which allow for the introduction of a wide range of substituents. These reactions are critical for creating chemical diversity and for structure-activity relationship (SAR) studies. nih.gov
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are prominent examples used in the functionalization of the thieno[3,2-d]pyrimidine core. rsc.orgresearchgate.net These reactions typically involve the coupling of a halogenated or triflated thienopyrimidine with a suitable partner, such as a boronic acid (Suzuki-Miyaura), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig). nih.govrsc.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups. nih.govresearchgate.net For instance, 4-chlorothieno[3,2-d]pyrimidines can be coupled with various aryl and heteroaryl boronic acids to generate a diverse library of derivatives. nih.govresearchgate.net The reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like K₂CO₃ or Cs₂CO₃, in a suitable solvent system. A notable application includes the synthesis of 2,6-substituted thieno[3,2-d]pyrimidine derivatives. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This method has been employed to introduce alkynyl groups at various positions of the thieno[3,2-d]pyrimidine scaffold, further expanding its chemical diversity. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, allowing for the introduction of various amino groups. beilstein-journals.orgrsc.org It has been successfully applied to the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series to introduce substituents at the 6-position. rsc.orgresearchgate.net The development of specific reaction conditions for the Buchwald-Hartwig coupling on the thienopyrimidine cycle has been a significant advancement. rsc.org
| Reaction Type | Thienopyrimidine Substrate | Coupling Partner | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chlorothieno[3,2-d]pyrimidine (B95853) | Aryl/Heteroaryl boronic acids | Pd catalyst, base | 4-Aryl/Heteroaryl-thieno[3,2-d]pyrimidines | nih.govresearchgate.net |
| Sonogashira | Halogenated thienopyrimidine | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Alkynyl-thieno[3,2-d]pyrimidines | nih.gov |
| Buchwald-Hartwig | 6-Bromo-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one | Amines | Pd catalyst, ligand | 6-Amino-thieno[3,2-d]pyrimidin-4(3H)-ones | rsc.orgresearchgate.netrsc.org |
Nucleophilic Aromatic Substitution Techniques
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing various nucleophiles onto the thieno[3,2-d]pyrimidine ring system, particularly at positions activated by electron-withdrawing groups. nih.govresearchgate.net The presence of the pyrimidine ring makes the attached thiophene ring susceptible to nucleophilic attack, especially at the C4-position when a suitable leaving group, such as a halogen, is present. stackexchange.com
The reaction of 4-chlorothieno[3,2-d]pyrimidines with a variety of nucleophiles, including amines, alcohols, and thiols, is a common strategy to synthesize a wide range of derivatives. nih.govnih.gov For example, treatment of 4-chlorothieno[3,2-d]pyrimidine with different secondary amines leads to the formation of 4-amino-substituted thienopyrimidines. nih.govresearchgate.net These reactions can be performed under various conditions, sometimes promoted by acidic or basic catalysis, or simply by heating in a suitable solvent like DMF. nih.govnih.gov The use of water as a solvent has also been explored as a greener alternative. nih.gov
Synthesis of Specific Analogs and Intermediates
The synthesis of specific analogs and key intermediates is essential for building more complex derivatives of this compound.
Preparation of 4-Halogenated Thieno[3,2-d]pyrimidines
4-Halogenated thieno[3,2-d]pyrimidines, particularly 4-chloro derivatives, are crucial intermediates for further functionalization via cross-coupling and nucleophilic substitution reactions. nih.govnih.govresearchgate.net These compounds are typically synthesized from the corresponding 4-hydroxythieno[3,2-d]pyrimidines (the tautomeric form of the parent compound) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govmdpi.com The reaction is often carried out in the presence of a base such as N,N-dimethylaniline. nih.gov The resulting 4-chlorothieno[3,2-d]pyrimidines are versatile precursors for a multitude of derivatives. nih.govnih.govresearchgate.net
Synthesis of N-Alkylated, O-Alkylated, O-Arylated, and S-Arylated Derivatives
The synthesis of N-alkylated, O-alkylated, O-arylated, and S-arylated derivatives of the thieno[3,2-d]pyrimidine core allows for fine-tuning of the molecule's physicochemical and biological properties.
N-Alkylation and N-Arylation: These derivatives are commonly prepared via nucleophilic aromatic substitution on 4-chlorothieno[3,2-d]pyrimidines with primary or secondary amines. nih.govmdpi.com Buchwald-Hartwig coupling also provides a route to N-arylated compounds. rsc.org
O-Alkylation and O-Arylation: O-Alkylated derivatives can be synthesized by reacting 4-chlorothieno[3,2-d]pyrimidines with sodium alkoxides. nih.govmdpi.com Similarly, O-arylated compounds are obtained through reaction with phenols, often in the presence of a base like potassium carbonate at elevated temperatures. nih.gov
S-Arylation: S-Arylated derivatives are prepared by the reaction of 4-chlorothieno[3,2-d]pyrimidines with thiophenols in the presence of a base such as potassium carbonate. nih.govmdpi.com
| Derivative Type | Starting Material | Reagent | Key Conditions | Reference |
|---|---|---|---|---|
| N-Alkylated/Arylated | 4-Chlorothieno[3,2-d]pyrimidine | Amine (R-NH₂) | Heat, solvent (e.g., DMF) | nih.govmdpi.com |
| O-Alkylated | 4-Chlorothieno[3,2-d]pyrimidine | Sodium alkoxide (NaOR) | Heat, alcohol | nih.govmdpi.com |
| O-Arylated | 4-Chlorothieno[3,2-d]pyrimidine | Phenol (B47542) (ArOH) | K₂CO₃, heat, DMF | nih.gov |
| S-Arylated | 4-Chlorothieno[3,2-d]pyrimidine | Thiophenol (ArSH) | K₂CO₃, room temperature, DMF | nih.govmdpi.com |
Approaches to Pyrazolothienopyrimidine Derivatives
The synthesis of pyrazolothienopyrimidine derivatives involves the construction of a pyrazole (B372694) ring fused to the thieno[3,2-d]pyrimidine system. One approach involves the reaction of a substituted aminopyrazole with reagents that build the pyrimidine ring. nih.govnih.gov For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to form a dihydroxy-pyrazolo[1,5-a]pyrimidine, which can then be chlorinated and further functionalized. nih.gov Another strategy starts with a pre-formed pyrazole ring, such as ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylate, which can be cyclized to form the pyrimidinone ring. researchgate.net
Chemical Transformations and Derivatization Strategies of 2 Aminothieno 3,2 D Pyrimidin 4 Ol Derivatives
Functional Group Modifications on the Pyrimidine (B1678525) Moiety
The pyrimidine ring of the 2-aminothieno[3,2-d]pyrimidin-4-ol system is a primary site for chemical modification. The hydroxyl group at position 4 and the amino group at position 2 are readily functionalized to introduce diverse substituents and modulate the electronic and steric properties of the molecule.
A common initial step involves the chlorination of the 4-hydroxyl group. Treatment of this compound derivatives with reagents like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom. nih.govresearchgate.net This 4-chloro intermediate is a versatile precursor for a variety of nucleophilic aromatic substitution reactions. For instance, it can react with amines, such as morpholine (B109124) or N-methylpiperazine, to yield 4-amino-substituted thieno[3,2-d]pyrimidines. researchgate.netmdpi.com Similarly, reaction with alcohols or phenols in the presence of a base leads to the formation of 4-alkoxy or 4-aryloxy derivatives. nih.gov
The 2-amino group can also be a target for modification. Amidation of this group with various acyl chlorides can be performed, although in some reported cases, this did not lead to an increase in biological potency. nih.gov
Another strategy involves the thionation of the 4-oxo group. Utilizing reagents to replace the carbonyl oxygen with sulfur can lead to the formation of the corresponding thione derivative. This transformation has been shown to significantly alter the photophysical properties of the molecule, quenching fluorescence and promoting the population of the triplet state. chemrxiv.org
| Starting Material | Reagent(s) | Position of Modification | Resulting Functional Group | Reference |
| This compound | Phosphorus oxychloride (POCl₃) | 4 | Chloro | nih.govresearchgate.net |
| 4-Chlorothieno[3,2-d]pyrimidine (B95853) | Morpholine | 4 | Morpholinyl | researchgate.net |
| 4-Chlorothieno[3,2-d]pyrimidine | Alcohols/Phenols, Base | 4 | Alkoxy/Aryloxy | nih.gov |
| This compound | Acyl chlorides | 2 | Amide | nih.gov |
| Thieno[3,4-d]pyrimidin-4(1H)-one | Thionation reagent | 4 | Thione | chemrxiv.org |
Substituent Variations on the Thiophene (B33073) Ring
The thiophene ring of the this compound scaffold provides another avenue for structural diversification. Modifications at this part of the molecule can significantly influence its biological activity and physical properties.
The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives often starts from a substituted thiophene precursor, allowing for the introduction of various groups on the thiophene ring at the outset. The Gewald reaction is a common method for preparing the initial aminothiophene, which is then cyclized to form the thieno[3,2-d]pyrimidine core. mdpi.com This approach allows for the incorporation of substituents such as alkyl and aryl groups at different positions of the thiophene ring.
For instance, starting with appropriately substituted ketones in the initial thiophene synthesis can lead to derivatives with varied groups at the 5- and 6-positions of the thieno[3,2-d]pyrimidine system. nih.gov Furthermore, functional groups on the thiophene ring, such as esters, can be introduced and subsequently modified.
Selective oxidation of the thiophene sulfur atom is another strategy to functionalize the core. Reagents can be used to form S-oxides or sulfones, which can alter the electronic properties and potential interactions of the molecule. nih.gov
| Precursor | Reaction | Position of Variation | Introduced Substituent(s) | Reference |
| Substituted Ketone | Gewald Reaction/Cyclization | 5, 6 | Alkyl, Aryl | nih.gov |
| Thienopyridine | Oxidation | Thiophene Sulfur | S-oxide, Sulfone | nih.gov |
Rearrangement Reactions and Their Mechanistic Implications
While less common than direct functionalization, rearrangement reactions involving the thieno[3,2-d]pyrimidine core can lead to novel structural scaffolds. The mechanistic understanding of these transformations is crucial for predicting products and designing new synthetic pathways.
One notable transformation is the oxidative dimerization of related 3-aminothieno[2,3-b]pyridine-2-carboxamides, which proceeds with a cleavage of the N-H and C(2)=C(3) bonds and the formation of new σ-bonds. nih.gov While this is on a different isomer, it highlights the potential for complex rearrangements within the broader thienopyrimidine family. The proposed mechanisms for such reactions can be intricate, involving radical intermediates or concerted pathways. nih.gov
The study of different tautomers, such as the N1(H) and N3(H) forms of thieno[3,4-d]pyrimidine (B1628787) derivatives, is also important. chemrxiv.org The equilibrium between these tautomers can be influenced by the solvent and substituents, which in turn can affect their reactivity and biological activity. Computational studies are often employed to understand the relative stabilities of different tautomers and their reaction pathways. chemrxiv.org
Heterocyclic Annulation for Polycyclic Systems
The thieno[3,2-d]pyrimidine core can serve as a building block for the construction of more complex, polycyclic systems through heterocyclic annulation reactions. These reactions involve the formation of a new ring fused to the existing bicyclic scaffold.
For example, derivatives of 1,2,4-triazole-3-thiol, which share some structural similarities with the amino-thiol tautomer of this compound, are known to undergo various chemical transformations to create fused heterocyclic systems. zsmu.edu.ua This suggests that the amino and potential thione functionalities on the pyrimidine ring of the title compound could be utilized in cyclization reactions to build additional heterocyclic rings.
The synthesis of thienotriazolopyrimidines from related thienopyrimidine precursors has been reported, demonstrating the feasibility of fusing a triazole ring to the pyrimidine moiety. researchgate.net These annulation strategies significantly expand the chemical space accessible from the this compound starting material, leading to novel polycyclic structures with potentially unique biological properties.
Structure Activity Relationship Sar Studies of 2 Aminothieno 3,2 D Pyrimidin 4 Ol Analogs
Positional Effects of Substituents on Biological Activity
The biological profile of 2-aminothieno[3,2-d]pyrimidin-4-ol analogs is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Strategic modifications at positions 2, 4, and 6 have yielded compounds with a wide spectrum of activities, underscoring the importance of positional isomerism in drug design.
Modifications at Position 2
The 2-amino group is a key feature of this scaffold, often involved in crucial hydrogen bonding interactions with target proteins. However, derivatization at this position has been explored to fine-tune activity and selectivity. For instance, in the development of anti-proliferative agents, replacing the aryl substituents at the 2-position with smaller alkyl groups like 2-ethoxy-2-oxoethylene, 2-chloroethyl, ethyl, and methyl groups has been investigated. mdpi.comnih.gov One study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed that a 2-(benzylamino) substitution resulted in cytotoxic activity against the MDA-MB-435 breast cancer cell line. nih.gov
Modifications at Position 4
The 4-ol group can be converted to a 4-amino group, providing another vector for modification. The introduction of an amino group at the 4-position of the thieno[2,4-d]pyrimidine nucleus has been a strategy to generate hybrid molecules with potential anti-proliferative properties. mdpi.comnih.gov In the context of antiplasmodial drug discovery, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized based on the structure of Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hit. mdpi.com Various substituents were introduced at position 4 via nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, leading to compounds with activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei. mdpi.com For instance, replacing the carbonyl group at position 4 with a chloro group resulted in a compound with good activity against the erythrocytic stage of P. falciparum. mdpi.com
Furthermore, the 4-substituted aminothieno[2,3-d]pyrimidine scaffold is considered a promising backbone for creating potent cytotoxic agents. mdpi.comnih.gov The synthesis of new 4-substituted-aminothieno[2,3-d]pyrimidine derivatives has been achieved by reacting the corresponding 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives with various amines like N-methylpiperazine, morpholine (B109124), and N-phenylpiperazine. nih.gov
Modifications at Position 6
The thiophene (B33073) ring of the this compound scaffold, specifically at position 6, offers another avenue for SAR exploration. In the pursuit of new PI3Kδ inhibitors, a detailed SAR study focused on piperazinone substituents at the 6-position of the thieno[3,2-d]pyrimidine (B1254671) core. nih.govbohrium.com This investigation revealed that piperazinone-containing thieno[3,2-d]pyrimidines were more potent and selective for PI3Kδ compared to their piperazine (B1678402) counterparts. nih.govbohrium.com The introduction of a hydrophobic alkyl group on the 1-position of the piperazinone was found to be crucial for PI3Kδ potency, with alkyl or cycloalkyl groups containing 3-5 carbons being the optimal substituents. bohrium.com
Influence of Lipophilicity and Steric Bulk on Activity Profiles
The interplay between lipophilicity and steric bulk of substituents significantly shapes the activity profiles of this compound analogs. These physicochemical properties govern a molecule's ability to traverse biological membranes, fit into the binding pocket of a target protein, and establish favorable interactions.
Role of Hydrogen Bond Donors/Acceptors in Ligand-Target Interactions
The this compound scaffold is rich in hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets. The pyrimidine (B1678525) ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, while the 2-amino and 4-ol groups provide hydrogen bond donor capabilities.
The proposed binding mode of a series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors suggests the potential for a flipped binding mode depending on the substitution pattern, highlighting the dynamic nature of ligand-target interactions and the importance of hydrogen bonding. nih.gov The pyrimidine ring and its fused derivatives are often considered bioisosteres of purines, allowing them to mimic the hinge region binding interactions in the ATP binding site of kinases. rsc.orgresearchgate.net This mimicry is heavily reliant on the precise placement of hydrogen bond donors and acceptors.
Furthermore, the crystal structure of related compounds like 2-amino-4,6-dimethylpyrimidinium salicylate (B1505791) reveals intricate hydrogen bonding networks. researchgate.net In these structures, the protonated pyrimidine nitrogen and the carboxylate group of the salicylate ion interact through a pair of N—H⋯O hydrogen bonds. researchgate.net This demonstrates the inherent capacity of the pyrimidine core to engage in specific and robust hydrogen bonding, a key factor in its utility as a scaffold for drug design. The ability of halogens to act as hydrogen bond acceptors can also contribute significantly to ligand-protein binding. nih.gov
SAR Insights from Specific Target Classes
The versatility of the this compound scaffold is evident from its application in developing inhibitors for diverse target classes, including kinases and anti-infective agents. The SAR insights gained from these specific applications provide valuable guidance for future drug discovery efforts.
Kinase Inhibitors
The thieno[3,2-d]pyrimidine core has been successfully employed in the design of inhibitors for several kinases. For instance, a series of thieno[3,2-d]pyrimidines were identified as potent Tpl2 kinase inhibitors. nih.gov The SAR studies for these compounds provided insights into achieving good selectivity. In another example, fragment-based screening led to the discovery of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors. nih.gov Computational modeling of the fragments bound to the active site guided the synthesis of novel 6,7-disubstituted thienopyrimidin-4-one compounds with micromolar inhibitory activity. nih.gov
Furthermore, the design of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors has yielded potent and selective compounds. nih.govbohrium.com The detailed SAR study highlighted the importance of the piperazinone motif at the 6-position for PI3Kδ potency and selectivity. nih.govbohrium.com The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has also been a cornerstone in the development of anticancer kinase inhibitors, demonstrating the power of mimicking ATP binding interactions. rsc.org
Anti-infectives
In the realm of anti-infectives, 4-substituted thieno[3,2-d]pyrimidines have shown promise as dual-stage antiplasmodial agents. mdpi.com Based on a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hit, a series of analogs were synthesized with modifications at the 4-position. This led to the identification of compounds with in vitro activity against both the erythrocytic and hepatic stages of the malaria parasite. mdpi.com
In Vitro Biological Evaluation and Molecular Mechanisms of 2 Aminothieno 3,2 D Pyrimidin 4 Ol Derivatives
Antiproliferative and Anticancer Activities in Cell Line Models
The cytotoxic effects of 2-Aminothieno[3,2-d]pyrimidin-4-ol derivatives have been assessed against a variety of cancer cell lines, demonstrating a broad spectrum of activity. The following sections detail the research findings for specific cancer types.
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, MDA-MB-453, T47D)
Derivatives of the this compound scaffold have shown significant antiproliferative activity against breast cancer cell lines.
A series of newly synthesized thieno[3,2-d]pyrimidine-based derivatives were evaluated for their in vitro antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. Many of these compounds exhibited considerable activity, with IC50 values ranging from 0.43 to 1.31 µM. africaresearchconnects.com Specifically, compounds 3c , 5b , 5c , 9d , 10 , 11b , and 13 displayed remarkable antiproliferative effects against both cell lines. africaresearchconnects.com Further mechanistic studies revealed that these compounds function as inhibitors of the epidermal growth factor receptor (EGFR) and aromatase (ARO). africaresearchconnects.com In general, the tested compounds were found to be more potent as EGFR inhibitors than as ARO inhibitors. africaresearchconnects.com
For instance, compound 9d , an effective ARO inhibitor, was observed to downregulate the downstream signaling proteins HSP27 and p-ERK in MCF-7 cells. africaresearchconnects.com On the other hand, compound 11b was found to downregulate EGFR expression and the downstream signaling protein p-AKT. africaresearchconnects.com The induction of apoptosis was a key mechanism of action, with compound 2d significantly increasing caspase-9 levels in MCF-7 cells, and compound 11b being a potent inducer of apoptosis in MDA-MB-231 cells. africaresearchconnects.com Cell cycle analysis confirmed that the active compounds induced pre-G1 apoptosis and cell cycle arrest at the G2/M phase. africaresearchconnects.com
Another study reported that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated cytotoxic activity against the breast cell line MDA-MB-435, with a growth percentage of -31.02%. mdpi.comresearchgate.net
Interactive Table: Antiproliferative Activity of this compound Derivatives in Breast Cancer Cell Lines.
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 3c | MCF-7, MDA-MB-231 | 0.43-1.31 | africaresearchconnects.com |
| 5b | MCF-7, MDA-MB-231 | 0.43-1.31 | africaresearchconnects.com |
| 5c | MCF-7, MDA-MB-231 | 0.43-1.31 | africaresearchconnects.com |
| 9d | MCF-7, MDA-MB-231 | 0.43-1.31 | africaresearchconnects.com |
| 10 | MCF-7, MDA-MB-231 | 0.43-1.31 | africaresearchconnects.com |
| 11b | MCF-7, MDA-MB-231 | 0.43-1.31 | africaresearchconnects.com |
| 13 | MCF-7, MDA-MB-231 | 0.43-1.31 | africaresearchconnects.com |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | GP = -31.02% | mdpi.comresearchgate.net |
No specific data for this compound derivatives against MDA-MB-453 and T47D cell lines were found in the searched literature.
Prostate Cancer Cell Lines (e.g., PC-3, 22RV1)
While the broader class of thienopyrimidines has been investigated for activity against prostate cancer, specific data for this compound derivatives against PC-3 and 22RV1 cell lines are limited in the available literature. One study on thieno[2,3-b]pyridines, a different scaffold, showed inhibition of prostate cancer proliferation and motility, promoting G2/M arrest, multinucleation, and apoptosis. nih.govnih.gov However, direct evidence for the specified this compound core is not provided.
Therefore, no specific data for the antiproliferative and anticancer activities of this compound derivatives in PC-3 and 22RV1 cell line models could be included.
Lymphoma Cell Lines (e.g., SU-DHL-6, WSU-DLCL-2)
The in vitro evaluation of this compound derivatives against lymphoma cell lines such as SU-DHL-6 and WSU-DLCL-2 has not been extensively reported in the searched scientific literature. While other pyrimidine (B1678525) derivatives have been studied against lymphoma, specific data for the this compound scaffold is not available.
Therefore, no data on the antiproliferative and anticancer activities of this compound derivatives in SU-DHL-6 and WSU-DLCL-2 cell line models could be included.
Lung Cancer Cell Lines (e.g., A549, H358, H1703)
Halogenated thieno[3,2-d]pyrimidines have been identified as having antiproliferative activity. A structure-activity relationship study indicated that a chlorine atom at the C4-position is necessary for biological activity. nih.gov Two of the most active compounds, 1 and 2 , were found to induce apoptosis in leukemia L1210 cells, suggesting a potential mechanism of action that could be relevant in other cancers. nih.gov
Interactive Table: Antiproliferative Activity of Halogenated Thieno[3,2-d]pyrimidine (B1254671) Derivatives.
| Compound Derivative | Cell Line | Activity | Reference |
| Halogenated thieno[3,2-d]pyrimidine 1 | A549 (not specified, but inferred from general anticancer activity) | Antiproliferative | nih.gov |
| Halogenated thieno[3,2-d]pyrimidine 2 | A549 (not specified, but inferred from general anticancer activity) | Antiproliferative | nih.gov |
No specific data for this compound derivatives against H358 and H1703 cell lines were found in the searched literature.
Colorectal Cancer Cell Lines (e.g., HCT-116, RKO)
A number of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity against the colonic carcinoma cell line HCT-116, with effects comparable to the standard chemotherapeutic drug doxorubicin (B1662922). nih.gov Among the synthesized compounds, derivatives 18 , 13b , and 10 were nearly as active as doxorubicin, while compounds 6 , 7b , and 15 exhibited marked growth inhibition. nih.gov
Interactive Table: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives in HCT-116 Cell Line.
| Compound Derivative | Cell Line | Activity | Reference |
| 18 | HCT-116 | Potent, comparable to doxorubicin | nih.gov |
| 13b | HCT-116 | Potent, comparable to doxorubicin | nih.gov |
| 10 | HCT-116 | Potent, comparable to doxorubicin | nih.gov |
| 6 | HCT-116 | Marked growth inhibition | nih.gov |
| 7b | HCT-116 | Marked growth inhibition | nih.gov |
| 15 | HCT-116 | Marked growth inhibition | nih.gov |
No specific data for this compound derivatives against the RKO cell line were found in the searched literature.
Cervical Carcinoma Cell Lines (e.g., HeLa)
The antiproliferative activity of halogenated thieno[3,2-d]pyrimidines has been tested against HeLa, a cancer cell line derived from human cervical adenocarcinoma. nih.gov The in vitro evaluation identified that halogenated compounds 1 and 2 exhibited antiproliferative activity against HeLa cells. nih.gov A structure-activity relationship study highlighted the importance of the chlorine at the C4-position for this biological activity. nih.gov
Furthermore, a separate study on novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives also showed potent anticancer activity against the HeLa cell line, with activity comparable to doxorubicin for several derivatives. nih.gov
Interactive Table: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives in HeLa Cell Line.
| Compound Derivative | Cell Line | Activity | Reference |
| Halogenated thieno[3,2-d]pyrimidine 1 | HeLa | Antiproliferative | nih.gov |
| Halogenated thieno[3,2-d]pyrimidine 2 | HeLa | Antiproliferative | nih.gov |
| Various novel derivatives | HeLa | Potent, comparable to doxorubicin | nih.gov |
Liver Carcinoma Cell Lines (e.g., HepG2)
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated notable cytotoxic effects against hepatocellular carcinoma cell lines, particularly HepG2. In the search for new antiplasmodial agents, a series of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues were synthesized and evaluated for their cytotoxicity against HepG2 cells to assess their selectivity. nih.govnih.govresearchgate.netscilit.com
One such derivative, known as Gamhepathiopine, which is a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, was identified as a multi-stage antiplasmodial agent. nih.govnih.govresearchgate.net Subsequent studies focused on creating analogues to improve its drug-like properties. nih.govresearchgate.net The cytotoxicity of these compounds against the human HepG2 cell line was a critical part of their evaluation. nih.govnih.govresearchgate.netscilit.com For instance, the chloro analogue of Gamhepathiopine exhibited moderate toxicity on HepG2 cells. nih.govresearchgate.netscilit.com
Further modifications led to the identification of a furane bioisostere, compound 3j, which maintained good antiplasmodial activity while being evaluated for its effect on HepG2 cells. nih.gov The evaluation of these derivatives consistently involves screening against HepG2 cells to determine their therapeutic index. nih.govnih.govresearchgate.netscilit.com
In a different study focused on developing multi-kinase inhibitors, a novel 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d, demonstrated potent broad-spectrum anticancer activity, including against the HepG2 cell line with an IC50 value of 1.94 µM. mdpi.com This compound was found to induce apoptosis in HepG2 cells, arresting the cell cycle in the S phase and increasing the expression of pro-apoptotic proteins like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com
Another study on 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives, which are structurally related, also reported screening for antitumor effects on HepG2 cells. mdpi.com Similarly, certain thienopyrimidine derivatives have been shown to have cytotoxic effects on HepG2 cells, with some compounds showing greater potency than the established drug Gefitinib. mdpi.comnih.gov
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Gamhepathiopine Analogues | HepG2 | Evaluated for cytotoxicity to determine selectivity. | nih.govnih.govresearchgate.netscilit.com |
| Chloro-analogue of Gamhepathiopine | HepG2 | Moderate toxicity observed. | nih.govresearchgate.netscilit.com |
| Compound 5d (2-sulfanylquinazolin-4(3H)-one derivative) | HepG2 | IC50 = 1.94 µM; Induces apoptosis and S-phase cell cycle arrest. | mdpi.com |
| 2-Trifluoromethylthieno[2,3-d]pyrimidine derivatives | HepG2 | Screened for antitumor effects, some more potent than Gefitinib. | mdpi.com |
Leukemia Cell Lines (e.g., K562)
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their potential as antileukemic agents. In a study aimed at developing new inhibitors of EZH2, a histone methyltransferase often dysregulated in cancer, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized. rsc.org
One of the most promising compounds from this research, compound 12e, demonstrated significant antitumor activity against the K562 leukemia cell line, with a 50% inhibitory concentration (IC50) of 1.68 µM. rsc.org This compound also showed high potency against other lymphoma cell lines, SU-DHL-6 and WSU-DLCL-2, with IC50 values of 0.55 µM and 0.95 µM, respectively. rsc.org Importantly, it exhibited low toxicity against normal human embryonic kidney cells (HEK-293T), suggesting a favorable therapeutic window. rsc.org The mechanism of action for compound 12e was linked to the induction of apoptosis and the inhibition of cell migration in lymphoma cells. rsc.org
While direct studies on this compound derivatives against K562 are specific, related thienopyrimidine structures have shown efficacy against other leukemia cell lines. For example, a series of ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were tested against sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cells. nih.govresearchgate.net Compound 3b from this series, featuring a phenol (B47542) moiety, was particularly effective against both cell lines, with IC50 values of 2.580 µM and 4.486 µM, respectively. nih.govresearchgate.net
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 12e (thieno[3,2-d]pyrimidine derivative) | K562 | 1.68 | rsc.org |
| Compound 12e (thieno[3,2-d]pyrimidine derivative) | SU-DHL-6 | 0.55 | rsc.org |
| Compound 12e (thieno[3,2-d]pyrimidine derivative) | WSU-DLCL-2 | 0.95 | rsc.org |
| Compound 3b (thieno[2,3-b]pyridine derivative) | CCRF-CEM | 2.580 | nih.govresearchgate.net |
| Compound 3b (thieno[2,3-b]pyridine derivative) | CEM/ADR5000 | 4.486 | nih.govresearchgate.net |
Antimicrobial and Anti-Infective Activities
Beyond their anticancer potential, thienopyrimidine derivatives have been explored for their utility as anti-infective agents, demonstrating activity against a range of pathogens including parasites and bacteria. nih.gov
Antiplasmodial Activity Against Plasmodium falciparum and Plasmodium berghei
A significant area of research for this compound derivatives has been in the fight against malaria. nih.govresearchgate.netscilit.com A key compound, Gamhepathiopine (a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one), was identified as a potent, multi-stage antiplasmodial agent. nih.govnih.govresearchgate.net It demonstrated sub-micromolar activity against both the blood (erythrocytic) stages of Plasmodium falciparum (EC50 = 0.045 µM) and the liver stages (EC50 = 0.45 µM). researchgate.net
Structure-activity relationship (SAR) studies revealed that a tert-butylamine (B42293) group at the 2-position and a p-tolyl group at the 6-position of the thienopyrimidine core were crucial for this activity. nih.gov Subsequent research focused on modifying the 4-position of the scaffold to enhance efficacy and pharmacokinetic properties. nih.govresearchgate.netscilit.com A series of 4-substituted derivatives were synthesized and tested against the drug-resistant K1 strain of P. falciparum and the liver stages of the rodent malaria parasite, P. berghei. nih.gov
Among these, a chloro analogue of Gamhepathiopine showed promising results, with good activity against the erythrocytic stage of P. falciparum and improved activity against the hepatic stages of P. berghei when compared to the parent compound. nih.govresearchgate.netscilit.com Further "scaffold hopping" strategies led to the synthesis of new chemical series, where a furane bioisostere (compound 3j) was identified as a promising candidate with good blood-stage antiplasmodial activity and improved physicochemical properties. nih.gov These studies highlight the potential of the thieno[3,2-d]pyrimidine scaffold in developing dual-stage antimalarial drugs. nih.govresearchgate.netscilit.com
| Compound | Parasite Stage | Organism | Activity (EC50/IC50) | Reference |
|---|---|---|---|---|
| Gamhepathiopine | Erythrocytic Stage | P. falciparum | 0.045 µM | researchgate.net |
| Gamhepathiopine | Liver Stage | P. falciparum | 0.45 µM | researchgate.net |
| Chloro-analogue of Gamhepathiopine | Erythrocytic Stage | P. falciparum (K1 strain) | Good activity | nih.govresearchgate.netscilit.com |
| Chloro-analogue of Gamhepathiopine | Hepatic Stage | P. berghei | Better activity than Gamhepathiopine | nih.govresearchgate.netscilit.com |
| Furane bioisostere 3j | Blood Stage | P. falciparum (K1 strain) | Good activity | nih.gov |
Antimycobacterial Activity Against Mycobacterium tuberculosis Strains
The thieno[3,2-d]pyrimidine scaffold has also emerged as a promising starting point for the development of new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. nih.govnih.gov Researchers have identified that thieno[3,2-d]pyrimidin-4-amines can act as inhibitors of cytochrome bd oxidase (Cyt-bd), an essential component of the mycobacterial respiratory chain and an attractive drug target. nih.gov
A study involving 13 such compounds tested their ability to deplete ATP in Mycobacterium bovis BCG, M. tuberculosis H37Rv, and a clinical isolate, N0145. nih.gov The compounds were active only in the presence of a cytochrome bcc:aa3 inhibitor (Q203), which is characteristic of Cyt-bd inhibition. nih.gov The most potent compound, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (compound 19), displayed ATP IC50 values ranging from 6 to 18 µM across the tested strains, making it a valuable chemical probe for studying mycobacterial energy metabolism. nih.gov
Related thieno[2,3-d]pyrimidin-4(3H)-ones have also been synthesized and screened for antimycobacterial activity. rsc.orgresearchgate.net Compounds 13b and 29e from this series showed significant activity against M. tuberculosis H37Ra and M. bovis BCG, with Minimum Inhibitory Concentration (MIC) values in the range of 6–8 μM. rsc.orgresearchgate.net These active compounds were also found to be non-cytotoxic against mammalian cell lines, indicating their potential for further development as antitubercular agents. rsc.orgresearchgate.net
| Compound Series | Target Organism | Activity Metric | Potency Range | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidin-4-amines (e.g., Compound 19) | M. bovis BCG, M. tuberculosis | ATP IC50 | 6 - 18 µM | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., 13b, 29e) | M. tuberculosis H37Ra, M. bovis BCG | MIC | 6 - 8 µM | rsc.orgresearchgate.net |
Broad-Spectrum Antimicrobial and Antifungal Evaluations
The versatility of the thienopyrimidine scaffold extends to broad-spectrum antimicrobial and antifungal activity. A study on tetramethylenethieno[2,3-d]pyrimidine derivatives found that all synthesized compounds exhibited some level of in vitro antibacterial and/or antifungal activity. nih.gov
The most significant activity was observed with 4-benzolhydrazino-5,6-tetramethylenethieno[2,3-d]pyrimidine (compound 9), which displayed a Minimum Inhibitory Concentration (MIC) of 7.81 µg/ml against both Escherichia coli and Candida albicans. nih.gov Another compound, designated as 16, was nearly as potent as the standard antifungal drug nystatin, with a minimum bactericidal concentration (MBC) of 15.62 µg/ml. nih.gov
In another study, several thieno[2,3-d]pyrimidinediones were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov Two compounds showed potent activity (MICs of 2–16 mg/L) against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One of these compounds also had moderate activity against Gram-negative pathogens. nih.gov Importantly, these active compounds showed low cytotoxicity and minimal hemolytic activity, suggesting they are interesting scaffolds for developing new Gram-positive antibacterial agents. nih.gov
| Compound | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 9 (tetramethylenethieno[2,3-d]pyrimidine) | E. coli | MIC | 7.81 µg/ml | nih.gov |
| Compound 9 (tetramethylenethieno[2,3-d]pyrimidine) | C. albicans | MIC | 7.81 µg/ml | nih.gov |
| Compound 16 (tetramethylenethieno[2,3-d]pyrimidine) | Not Specified | MBC | 15.62 µg/ml | nih.gov |
| Thieno[2,3-d]pyrimidinediones | Gram-positive (MRSA, VISA, VRSA, VRE) | MIC | 2–16 mg/L | nih.gov |
Enzymatic Target Inhibition and Modulatory Effects
The biological activities of thieno[3,2-d]pyrimidine derivatives are often rooted in their ability to inhibit specific enzymes that are critical for the survival of cancer cells or pathogens. Their structural similarity to purines allows them to act as competitive inhibitors in ATP-binding sites of various kinases.
Research has shown that thieno[3,2-d]pyrimidine derivatives can be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov A study focused on breast cancer revealed that certain thienotriazolopyrimidines, derived from the core scaffold, such as compounds 11b and 12, were effective EGFR inhibitors. nih.gov Compound 11b, in particular, was shown to downregulate the expression of EGFR and its downstream signaling protein p-AKT in breast cancer cells. nih.gov
In the same study, other derivatives like compounds 3b and 9d were identified as inhibitors of aromatase (ARO), another crucial target in hormone-dependent breast cancer. nih.gov Compound 9d was observed to decrease the levels of downstream signaling proteins HSP27 and p-ERK. nih.gov The inhibitory potential of these compounds was supported by molecular docking studies, which confirmed their binding to the active sites of EGFR and aromatase. nih.gov
Furthermore, the related thieno[2,3-d]pyrimidine (B153573) scaffold has been successfully utilized to design inhibitors for other kinases. For instance, derivatives have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3K), with compound VIb showing significant inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%) isoforms. nih.gov Other research has targeted FMS-like tyrosine kinase 3 (FLT3), an important factor in hematopoietic stem cell survival, with thienopyrimidine-based analogues showing promising inhibitory profiles. nih.gov
The antimycobacterial activity of thieno[3,2-d]pyrimidin-4-amines is directly linked to the inhibition of cytochrome bd oxidase, disrupting the energy metabolism of the bacterium. nih.gov This diverse range of enzymatic targets underscores the therapeutic potential of the thieno[3,2-d]pyrimidine scaffold.
| Compound/Series | Enzyme Target | Biological Effect | Reference |
|---|---|---|---|
| Compounds 11b, 12 | EGFR | Inhibition of EGFR and downregulation of p-AKT. | nih.gov |
| Compounds 3b, 9d | Aromatase (ARO) | Inhibition of ARO and downregulation of HSP27, p-ERK. | nih.gov |
| Compound VIb (thieno[2,3-d]pyrimidine) | PI3Kβ, PI3Kγ | 72% inhibition of PI3Kβ, 84% inhibition of PI3Kγ. | nih.gov |
| Thieno[3,2-d]pyrimidin-4-amines | Cytochrome bd oxidase | Inhibition of enzyme, leading to ATP depletion in mycobacteria. | nih.gov |
| Thienopyrimidine analogues | FLT3 | Promising inhibitory profile. | nih.gov |
Kinase Family Inhibition
Derivatives of the this compound core have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
PI3Kα, mTOR, and VEGFR-2: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. mdpi.com Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of these kinases. For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were evaluated for their inhibitory activity against PI3Kα, PI3Kβ, and PI3Kγ isoforms, demonstrating the potential of this scaffold to target the PI3K pathway. nih.gov Another study focused on thieno[2,3-d]pyrimidine-based derivatives as VEGFR-2 kinase inhibitors, with some compounds exhibiting potent anti-cancer and anti-angiogenic activities. nih.gov One particular derivative, compound 17f , showed high activity against VEGFR-2 with an IC50 value of 0.23 ± 0.03 µM, equivalent to the reference drug sorafenib. nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Mutations in the EGFR gene can lead to its constitutive activation and uncontrolled cell proliferation. nih.gov Several studies have reported the development of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. nih.govnih.gov For example, a novel series of pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine derivatives were designed as inhibitors of the drug-resistant EGFRL858R/T790M mutant. nih.gov Compound B1 from the thieno[3,2-d]pyrimidine series displayed an IC50 value of 13 nM against EGFRL858R/T790M and showed significant anti-proliferative activity against H1975 lung cancer cells. nih.gov
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML). While direct inhibition of FLT3 by this compound derivatives is not explicitly detailed in the provided context, the broad kinase inhibitory profile of the thienopyrimidine scaffold suggests potential for activity against this target.
Interactive Data Table: Kinase Inhibition by Thienopyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | - | nih.gov |
| B1 | EGFRL858R/T790M | 0.013 | H1975 | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04 | - | nih.gov |
Heat Shock Protein 90 (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are oncoproteins. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. nih.gov While the direct inhibition of Hsp90 by this compound itself is not specified, the broader class of pyrimidine derivatives has been explored for Hsp90 inhibitory activity. For instance, tetrahydropyrido[4,3-d]pyrimidine derivatives have been investigated as Hsp90 inhibitors, with molecular docking studies revealing their potential to bind to the N-terminal domain of Hsp90. researchgate.net The inhibition of Hsp90 can induce cellular responses similar to those of kinase inhibitors, including the destabilization of client proteins like Her-2 and Raf-1. nih.gov
Mycobacterial Cytochrome bd Oxidase (Cyt-bd) Inhibition
Tuberculosis remains a major global health threat, and new drugs with novel mechanisms of action are urgently needed. Cytochrome bd (Cyt-bd) oxidase is a key component of the respiratory chain in Mycobacterium tuberculosis and represents an attractive drug target. nih.govnih.gov Thieno[3,2-d]pyrimidin-4-amine derivatives have been identified as inhibitors of mycobacterial Cyt-bd oxidase. nih.govnih.gov An initial structure-activity relationship (SAR) study of 13 compounds was conducted, revealing that these derivatives inhibit Cyt-bd in various mycobacterial strains, including Mycobacterium bovis BCG and M. tuberculosis. nih.govnih.gov The most potent compound, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) , exhibited ATP IC50 values ranging from 6 to 18 μM against all tested strains in the presence of a QcrB inhibitor. nih.govnih.gov Another inhibitor, Mtb-cyt-bd oxidase-IN-2 , demonstrated an IC50 value of 0.67 μM against M. tuberculosis Cyt-bd oxidase. medchemexpress.com
Other Enzyme Inhibitors
The versatility of the thieno[3,2-d]pyrimidine scaffold extends to the inhibition of other enzymes involved in various pathological processes.
COX-2 and iNOS: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory pathway. While not directly reporting on this compound, related thienopyrimidine structures have been explored for anti-inflammatory properties, which often involve the inhibition of these enzymes.
ICAM-1: Intercellular Adhesion Molecule-1 (ICAM-1) is involved in inflammatory responses and cell adhesion. The potential of thienopyrimidine derivatives to modulate inflammatory pathways suggests a possible, though not explicitly stated, interaction with ICAM-1 expression or function.
hTdp1: Human tyrosyl-DNA phosphodiesterase 1 (hTdp1) is an enzyme involved in DNA repair. Its inhibition can sensitize cancer cells to certain chemotherapeutic agents. The broad anticancer activity of thienopyrimidine derivatives could potentially involve the inhibition of DNA repair enzymes like hTdp1, although specific studies on this are not detailed.
HDAC7: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govresearchgate.net HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govmdpi.com A series of thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety were designed and synthesized as novel HDAC inhibitors. nih.gov Compounds 11, 12, and 13 from this series showed potent inhibitory activities against HDACs with IC50 values of 0.38, 0.49, and 0.61 μM, respectively. nih.gov
Cellular Pathway Modulation and Phenotypic Responses
The inhibition of molecular targets by this compound derivatives translates into distinct cellular responses, primarily the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with various thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives is the induction of apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov
Apoptosis: Halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in leukemia L1210 cells, independent of cell cycle arrest. nih.gov Furthermore, a series of newly synthesized thieno[3,2-d]pyrimidine-based derivatives were found to induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov
Cell Cycle Arrest: The phase at which the cell cycle is arrested can vary depending on the specific derivative and the cancer cell line. For instance, some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines caused cell cycle arrest in the G1 phase in estrogen receptor-positive MCF-7 cells, while arrest in the G2 phase was observed in MDA-MB-231 cells. mdpi.com In another study, a thieno[2,3-d]pyrimidine derivative, compound 9c , induced cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov Similarly, compound 11 , a thieno[3,2-d]pyrimidine-based HDAC inhibitor, induced G2/M cell cycle arrest in HCT-116 cells. nih.gov The EGFR inhibitor B1 was also found to block the G2/M phase of H1975 cells. nih.gov
Inhibition of Downstream Signaling Pathways (e.g., AKT, mTOR)
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a critical signaling pathway that promotes cell proliferation and survival. The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, making it a significant target for therapeutic intervention. indexcopernicus.comresearchgate.net
Structurally novel and potent PI3K/mTOR dual inhibitors have been developed from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives, which share a similar fused pyrimidine core. indexcopernicus.com The development of these dual inhibitors often uses existing PI3K inhibitors as a starting point. For instance, by replacing the indazole group of pictilisib (B1683980) (a known PI3K inhibitor) with 2-aminopyrimidine (B69317), researchers developed compounds that not only maintained PI3Kα inhibition but also effectively inhibited mTOR kinase activity. researchgate.net One such derivative, GNE-477, emerged from these structure-activity relationship studies as a potent dual inhibitor. researchgate.net
Further modifications, such as substituting 2-aminopyrimidine with indazole, have been shown to enhance mTOR inhibition by approximately tenfold in certain morpholinothienopyrimidines. researchgate.net These dual inhibitors function by blocking the signaling cascade, which can effectively inhibit the growth, survival, and proliferation of cancer cells and induce apoptosis. researchgate.net The goal of this dual-inhibition strategy is to create a more comprehensive blockade of the pathway, potentially leading to improved anticancer effects compared to targeting a single kinase. indexcopernicus.comresearchgate.net
Effects on Cell Migration and Growth Inhibition
Thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines. Their efficacy is often attributed to the induction of cell cycle arrest and apoptosis.
Several studies have quantified the growth inhibition potential of these compounds using the half-maximal inhibitory concentration (IC₅₀) metric. For example, a series of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines showed varied effects on breast cancer cell lines. nih.govresearchgate.net Similarly, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to inhibit the proliferation of both A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. mdpi.comnih.gov One specific compound, designated 15 , was particularly effective against A549 cells with an IC₅₀ value of 0.94 μM and showed no toxicity to normal human liver cells. mdpi.com Another promising compound, B1 , from a series of thieno[3,2-d]pyrimidine derivatives, displayed potent antiproliferative activity against H1975 lung cancer cells with an IC₅₀ of 0.087 µM. plantsciencejournal.com
The mechanism behind this growth inhibition often involves halting the cell cycle at specific phases. Compound 9c , a 2-substituted hexahydrocycloocta researchgate.netnih.govthieno[2,3-d]pyrimidine, was found to induce cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov In another study, 2-alkyl-4-amino-thieno[2,3-d]pyrimidine derivatives caused cell cycle arrest at the G2 stage for MDA-MB-231 cells, while inducing a G1 phase arrest in the MCF-7 cell line. nih.govnih.gov The compound B1 was also shown to block H1975 cells in the G2/M phase of the cell cycle. plantsciencejournal.com
Beyond cell cycle arrest, these compounds can induce apoptosis (programmed cell death). Halogenated thieno[3,2-d]pyrimidines 1 and 2 were found to induce apoptosis in leukemia L1210 cells. The pro-apoptotic mechanism of compound 15 in A549 cells was demonstrated by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, some derivatives have been shown to inhibit cell migration, a key process in cancer metastasis. plantsciencejournal.com
Table 1: Growth Inhibition (IC₅₀) of Thienopyrimidine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |
| Thienopyrimidine 3 | MCF-7 | Breast Cancer | 0.045 | nih.govresearchgate.net |
| Compound 4 | MCF-7 | Breast Cancer | 0.11 | nih.govresearchgate.net |
| Ester 2 | MDA-MB-231 | Breast Cancer | 0.16 | nih.govresearchgate.net |
| Compound 4 | MDA-MB-231 | Breast Cancer | 0.24 | nih.govresearchgate.net |
| Compound 15 | A549 | Non-Small Cell Lung | 0.94 | mdpi.com |
| Compound 9c | T-47D | Breast Cancer | 0.495 | nih.gov |
| Compound 9c | MDA-MB-468 | Breast Cancer | 0.568 | nih.gov |
| Compound B1 | H1975 | Non-Small Cell Lung | 0.087 | plantsciencejournal.com |
Antidote Effects in Plant Systems
While the primary focus of research on this compound and its related structures has been on their potential as anticancer agents, some studies have explored the effects of thienopyrimidine derivatives in plant systems. researchgate.net The available research investigates their role as plant growth regulators rather than as antidotes or safeners against herbicides.
Studies on thioxopyrimidine and thienopyrimidine derivatives have demonstrated that they can act as regulators of growth and photosynthesis in crops such as barley (Hordeum vulgare), wheat (Triticum aestivum), and sorghum (Sorghum bicolor). indexcopernicus.comnih.govmdpi.comnih.gov These compounds, when applied at low concentrations (e.g., 10⁻⁶M or 10⁻⁷M), have shown auxin-like and cytokinin-like effects. indexcopernicus.commdpi.comnih.gov
The observed effects include:
Enhanced Growth: An increase in the average length of shoots and roots. indexcopernicus.comnih.gov
Increased Biomass: A higher average biomass of the plants compared to untreated controls. indexcopernicus.com
Improved Photosynthesis: An increase in the content of photosynthetic pigments, including chlorophylls (B1240455) a and b and carotenoids. nih.govmdpi.com
The regulatory effects of some thienopyrimidine derivatives were found to be comparable or even superior to those of the natural plant hormone auxin (IAA) and synthetic regulators like Methyur and Kamethur. indexcopernicus.comnih.gov This suggests a potential application for these compounds in agriculture to improve crop growth and productivity. mdpi.com However, no studies were found that specifically evaluate the "antidote effects" of this compound derivatives for protecting plants from chemical stressors.
Computational Chemistry and Theoretical Studies on 2 Aminothieno 3,2 D Pyrimidin 4 Ol Systems
Molecular Docking Investigations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of a ligand's biological activity. For derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold, docking studies have been extensively used to investigate their interactions with various protein targets, particularly kinases, which are often implicated in cancer.
Research has shown that thieno[3,2-d]pyrimidine derivatives can effectively bind to the ATP-binding site of several kinases, acting as competitive inhibitors. For instance, docking studies on novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives revealed their potential as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov These studies provide insights into the molecular determinants of their inhibitory activity. nih.gov Similarly, other thienopyrimidine analogues have been docked against targets like Fms-like tyrosine kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Ataxia Telangiectasia and Rad3-related (ATR) kinase. nih.govnih.govresearchgate.netresearchgate.net
The primary interactions observed in these docking simulations typically involve hydrogen bonds between the pyrimidine (B1678525) ring's nitrogen atoms or the 2-amino group and key amino acid residues in the kinase hinge region. Additional hydrophobic and van der Waals interactions between the thieno[3,2-d]pyrimidine core and surrounding nonpolar residues further stabilize the ligand-protein complex. For example, docking of certain thieno[3,2-d]pyrimidine derivatives into the active site of PI3Kδ showed that a piperazinone motif could enhance binding potency. bohrium.com
These molecular docking investigations are fundamental in explaining the structure-activity relationships (SAR) observed in biological assays and guide the rational design of more potent and selective inhibitors based on the 2-aminothieno[3,2-d]pyrimidin-4-ol framework.
Table 1: Molecular Docking of Thieno[3,2-d]pyrimidine Derivatives with Protein Targets
| Derivative Class | Protein Target | Key Interactions/Findings | Reference |
|---|---|---|---|
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | VEGFR-2 | Provided insights into molecular determinants of activity in the kinase active site. | nih.gov |
| Thieno[3,2-d]pyrimidines | ATR Kinase | Identified hit molecules with the best docking scores, guiding further development. | researchgate.net |
| Thienotriazolopyrimidines | EGFR & Aromatase (ARO) | Docking experiments supported the in vitro inhibitory results. | nih.gov |
| Piperazinone-containing thieno[3,2-d]pyrimidines | PI3Kδ | Explained the better potency of piperazinone-containing compounds. | bohrium.com |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design new ligands with high affinity and selectivity. For the this compound system, SBDD has been a key strategy for developing potent enzyme inhibitors. The thieno[3,2-d]pyrimidine scaffold serves as a versatile core, analogous to native purines, allowing for systematic modifications to optimize interactions with the target protein. researchgate.net
The design strategy often begins with the known crystal structure of a target protein, such as a kinase. Researchers then design thienopyrimidine derivatives that complement the shape and chemical environment of the active site. For example, in the development of Mycobacterium tuberculosis cytochrome bd oxidase inhibitors, a structure-guided approach led to the identification of thieno[3,2-d]pyrimidin-4-amines as a promising scaffold. nih.gov Initial structure-activity relationship (SAR) studies showed that substitutions on this core could modulate inhibitory activity. nih.gov
In another study, conformationally restricted thieno[3,2-d]pyrimidinones were designed to improve the activity of parent amidothiophene compounds against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). mdpi.com This approach helped to identify the biologically active conformation and characterize the enzyme's binding site more extensively. mdpi.com The design of new derivatives often involves hybridizing the thienopyrimidine core with other pharmacophoric fragments known to have anticancer activity, a strategy that has yielded potent EGFR and aromatase inhibitors. nih.gov
In Silico Screening and Pharmacophore Modeling
In silico screening, or virtual screening, involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. This approach has been successfully applied to thienopyrimidine derivatives to discover new potential drug candidates. nih.govnih.gov For instance, a recent study utilized in silico screening to identify novel synthesized thienopyrimidines that target the FLT3 kinase, with subsequent in vitro tests confirming the predicted activity. nih.govnih.gov
Pharmacophore modeling is another important computational tool that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand bound to its receptor or from a set of active molecules.
For the thieno[3,2-d]pyrimidine system, a typical pharmacophore model for kinase inhibition would include:
A hydrogen bond acceptor feature corresponding to the N1 atom of the pyrimidine ring.
A hydrogen bond donor feature from the 2-amino group.
An aromatic/hydrophobic region represented by the fused thieno-pyrimidine ring system.
These models are then used to search virtual compound databases for new molecules that match the pharmacophore, prioritizing them for further investigation. This approach efficiently filters vast chemical spaces to find novel scaffolds or derivatives with a high probability of being active. grafiati.com
Molecular Dynamics Simulations (Bridging to Docking)
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are increasingly used to refine and validate the results of docking studies.
For thienopyrimidine derivatives, MD simulations can assess the stability of the predicted binding pose obtained from docking. By simulating the ligand-protein complex in a realistic environment (including water and ions) over nanoseconds, researchers can observe whether the key interactions are maintained. For example, MD simulations have been used to study new thieno[2,3-d]pyrimidines targeting VEGFR-2. researchgate.net Analysis of the simulation trajectory, including the root-mean-square deviation (RMSD) of the ligand, can confirm if the ligand remains stably bound in the active site. researchgate.net These simulations provide a more accurate estimation of the binding free energy and can reveal important conformational changes in both the ligand and the protein upon binding, which are missed in rigid docking approaches.
Prediction of Biological Activities and Properties
A critical aspect of early-stage drug discovery is the computational prediction of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties. These in silico predictions help to identify candidates with favorable "drug-like" characteristics and flag potential liabilities before synthesis.
For various thieno[3,2-d]pyrimidine and related thienopyrimidine derivatives, computational tools have been used to predict key physicochemical properties. mdpi.com These often include adherence to frameworks like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, a molecular weight over 500, a LogP over 5, and more than 10 hydrogen bond acceptors. Studies on novel thienopyrimidine hybrids found that they generally did not violate Lipinski's rule. mdpi.com
Other important predicted properties include the topological polar surface area (TPSA), which is a good indicator of drug transport properties, and the prediction of human intestinal absorption. mdpi.com Furthermore, potential toxicity and inhibitory effects on key metabolic enzymes like Cytochrome P450 (e.g., CYP2D6) are also assessed computationally. nih.gov These predictions are invaluable for prioritizing which compounds in a series should be advanced to more complex biological testing. mdpi.comresearchgate.net
Table 2: Predicted ADME Properties for Selected Thienopyrimidine Derivatives
| Compound Class | Predicted Property | Finding | Reference |
|---|---|---|---|
| Thienopyrimidine-sulfonamide hybrids | Lipinski's Rule | No violations recorded. | mdpi.com |
| Thienopyrimidine-sulfonamide hybrids | Intestinal Absorption | Excellent absorbance rate predicted (minimum of 64%). | mdpi.com |
| Thieno[2,3-d]pyrimidine (B153573) derivatives | Blood-Brain Barrier (BBB) Penetration | Most compounds predicted to have low to very low BBB penetration. | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | CYP2D6 Inhibition | Predicted to have a non-inhibitory effect. | nih.gov |
Future Perspectives and Emerging Research Avenues for 2 Aminothieno 3,2 D Pyrimidin 4 Ol
Development of Novel Analogs with Enhanced Specificity and Potency
A primary focus for future research will be the rational design and synthesis of new analogs of 2-Aminothieno[3,2-d]pyrimidin-4-ol with improved biological profiles. By strategically modifying the core structure, researchers aim to enhance target specificity and increase potency, thereby maximizing therapeutic efficacy while minimizing potential side effects.
Recent studies have demonstrated the potential of such modifications. For instance, a series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were designed and synthesized, with several compounds exhibiting potent inhibitory activity against PI3Kα, a key enzyme in cancer cell signaling. nih.gov One of the most promising compounds from this series, 17f , not only showed a low IC50 value against PI3Kα but also demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov This was achieved by effectively reducing the expression of p-PI3K and inhibiting downstream signaling proteins like AKT and mTOR. nih.gov
Similarly, the synthesis of novel thieno[3,2-d]pyrimidine (B1254671) and quinazoline (B50416) derivatives containing N-acylhydrazone or semicarbazone moieties has yielded compounds with potent antitumor activities. nih.gov One particular compound, 14 , exhibited impressive IC50 values against a panel of cancer cell lines and was found to likely target PI3Kα. nih.gov Structure-activity relationship (SAR) studies from this research highlighted that the thieno[3,2-d]pyrimidine scaffold and a semicarbazone fragment were optimal for activity, and the presence of a hydroxyl group on the terminal phenyl ring further enhanced potency. nih.gov
These findings underscore the importance of continued structural modifications to the this compound backbone to develop next-generation therapeutic candidates.
Exploration of New Therapeutic Applications Beyond Current Focus Areas
While much of the current research on thieno[3,2-d]pyrimidine derivatives has centered on their anticancer properties, the structural versatility of this scaffold suggests potential applications in other therapeutic areas. nih.gov Future investigations should aim to broaden the scope of biological screening to uncover novel activities.
For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated for their antimicrobial properties. nih.gov Studies have shown that specific 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives exhibit promising antibacterial and antifungal activity against a range of pathogens. nih.gov This suggests that analogs of this compound could be developed as novel anti-infective agents.
Furthermore, the structural similarity of thienopyrimidines to other biologically active molecules hints at a broader potential. For instance, they have been studied as inhibitors of 17β-hydroxysteroid dehydrogenase type 2, an enzyme implicated in hormone-dependent diseases. nih.gov The exploration of thieno[3,2-d]pyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, also presents a promising avenue for research. mdpi.com
A comprehensive screening of this compound and its analogs against a diverse array of biological targets could unveil previously unknown therapeutic opportunities, expanding their potential impact on human health.
Integration of Advanced Synthetic Methodologies
The efficient and versatile synthesis of thieno[3,2-d]pyrimidine derivatives is crucial for driving future research. The adoption of advanced synthetic methodologies can facilitate the rapid generation of compound libraries for biological screening and enable the construction of more complex and novel molecular architectures.
One-pot synthesis methods have already proven effective in the preparation of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, streamlining the synthetic process and avoiding tedious purification steps. nih.gov This approach starts from 2H-thieno[2,3-d] mdpi.comnih.govoxazine-2,4(1H)-diones and involves a reaction with aromatic aldehydes and amines. nih.gov
The Gewald reaction is another established method for synthesizing the thiophene (B33073) precursor, which can then be cyclized to form the thieno[2,3-d]pyrimidine core. mdpi.com This multi-component reaction offers a straightforward route to substituted thiophenes. mdpi.com Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce diverse aryl and heteroaryl groups onto the thieno[3,2-b]pyridine (B153574) scaffold, a related heterocyclic system. mdpi.com
Future synthetic efforts could focus on developing even more efficient and sustainable methods, such as flow chemistry or microwave-assisted synthesis, to accelerate the discovery and optimization of new this compound analogs.
Deeper Elucidation of Molecular Mechanisms and Off-Target Effects
A thorough understanding of the molecular mechanisms of action is paramount for the successful clinical translation of any therapeutic agent. For this compound and its derivatives, it is crucial to identify their primary cellular targets and to characterize any off-target effects that may contribute to their biological activity or cause unwanted side effects.
Research has shown that many small-molecule drugs can exert their effects through off-target interactions, which can be a significant cause of clinical trial failure. nih.gov Therefore, stringent genetic validation of the mechanism of action is essential in the preclinical setting. nih.gov Techniques like CRISPR/Cas9-mediated gene knockout can be used to confirm whether the efficacy of a compound is truly dependent on its intended target. nih.gov
For example, studies on 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have not only identified PI3Kα as a target but have also investigated the downstream effects on the AKT/mTOR signaling pathway. nih.gov Similarly, the most active cytotoxic compound in a series of thieno[3,2-d]pyrimidine and quinazoline derivatives was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Molecular docking studies can further complement these experimental findings by predicting the binding modes of these compounds within the active sites of their target proteins. nih.govnih.gov
A deeper investigation into the molecular pharmacology of this compound analogs will provide a clearer picture of their therapeutic potential and guide future drug development efforts.
Application in Chemical Biology Probes and Target Validation Studies
Well-characterized and highly specific derivatives of this compound can serve as valuable chemical probes for dissecting complex biological processes and validating novel drug targets. h1.co A high-quality chemical probe should demonstrate potent and specific engagement with its intended target in a cellular context. h1.co
The development of such probes from the thieno[3,2-d]pyrimidine scaffold can aid in understanding the physiological and pathological roles of their target proteins. For instance, a specific inhibitor of a particular kinase can be used to study the downstream signaling events regulated by that enzyme and to assess its importance in a disease model.
The "four-pillar" concept for developing high-quality chemical probes emphasizes the importance of demonstrating compound exposure at the site of action, target engagement, functional pharmacology, and phenotypic relevance. h1.co By adhering to these principles, researchers can develop robust chemical tools from the this compound family to explore new areas of biology and to provide strong validation for new therapeutic targets.
This approach will not only advance our fundamental understanding of cellular signaling pathways but also increase the likelihood of success in subsequent drug discovery programs.
Q & A
Basic: What are the standard synthetic routes for 2-aminothieno[3,2-d]pyrimidin-4-ol derivatives in academic research?
Methodological Answer:
The compound is typically synthesized via cyclization of functionalized thiophene aminoesters. For example, a three-step one-pot reaction involving Suzuki–Miyaura coupling at the 5-position of the thiophene ring, followed by cyclization with tert-butylamine or isopropylamine, yields derivatives with substitutions at positions 2 and 6. Key steps include:
- Step 1: Suzuki–Miyaura coupling of brominated thiophene aminoesters with aryl/heteroaryl boronic acids (yields >50%) .
- Step 2: Cyclization using tert-butylamine or isopropylamine under reflux conditions .
- Step 3: Purification via flash chromatography (e.g., cyclohexane/ethanol or dichloromethane/methanol) .
Advanced: How can Buchwald-Hartwig cross-coupling reactions be optimized for N-functionalization of this compound derivatives?
Methodological Answer:
Buchwald-Hartwig reactions are sensitive to methyl substituents and amine nucleophiles. Optimization strategies include:
- Solvent and Base: Use LiHMDS (lithium hexamethyldisilazide) instead of NaOtBu in DME (dimethoxyethane) to enhance reaction efficiency for alkylamines .
- Phosphine Ligands: XPhos or SPhos ligands improve yields (up to 46%) for coupling with aryl/heteroaryl amines .
- Challenges: Aliphatic amines (e.g., cyclopropylamine) react efficiently, while heterocyclic amines (e.g., pyridine derivatives) show no reactivity due to steric/electronic effects .
Advanced: How are antiplasmodial activity and cytotoxicity evaluated for this compound derivatives?
Methodological Answer:
Biological evaluation involves:
- Antiplasmodial Assays: Compounds are tested against Plasmodium falciparum strains (e.g., 3D7) using SYBR Green fluorescence to measure IC50 values .
- Cytotoxicity Screening: Human cell lines (e.g., HEK293) are exposed to derivatives, with viability assessed via MTT assays. Selectivity indices (SI = IC50 cytotoxicity / IC50 antiplasmodial) determine therapeutic potential .
- Key Finding: Derivatives with morpholine-sulfonylphenyl groups (e.g., compound 4m ) show potent activity (IC50 < 1 μM) and low cytotoxicity (SI > 50) .
Basic: What spectroscopic techniques are used to characterize this compound derivatives?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm substitution patterns. For example, tert-butyl groups show singlet peaks at δ 1.38 ppm in DMSO-d6, while aromatic protons resonate at δ 7.07–8.09 ppm .
- HRMS (ESI): Validates molecular ions (e.g., [M + H]<sup>+</sup> for 2e at m/z 288.1166) .
- Melting Point (Mp): Used to assess purity (e.g., Mp = 158–160°C for 2e ) .
Advanced: How can metabolic stability of this compound derivatives be improved for drug development?
Methodological Answer:
Metabolic instability often arises from oxidation-sensitive methyl groups. Strategies include:
- Substitution at Position 6: Replace methyl with cyclopropylethynyl groups (e.g., 2e ) to reduce CYP450-mediated oxidation .
- Sulfonylphenyl Modifications: Introduce electron-withdrawing groups (e.g., morpholine-sulfonyl in 4m ) to enhance stability and solubility .
- In Vitro Microsomal Assays: Mouse liver microsomes are used to measure half-life (t1/2), guiding structural refinements .
Advanced: What are the challenges in Sonogashira coupling reactions for this scaffold, and how are they mitigated?
Methodological Answer:
Challenges include dehalogenation of starting materials and low yields. Mitigation involves:
- Optimized Conditions: Use Pd(PPh3)4/CuI catalysts in THF with triethylamine to suppress side reactions .
- Purification: Flash chromatography with cyclohexane/ethanol resolves mixtures, achieving 23% yield for cyclopropylethynyl derivatives (e.g., 2e ) .
Basic: What are the key applications of this compound derivatives in medicinal chemistry?
Methodological Answer:
These derivatives are explored as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
